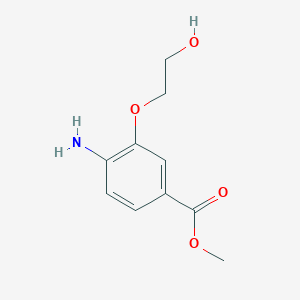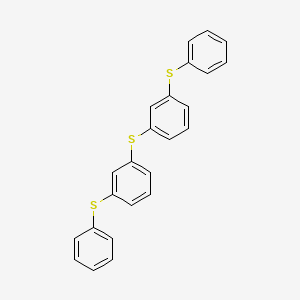
n-(5-Bromo-1-oxy-pyridin-2-yl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(5-Bromo-1-oxy-pyridin-2-yl)-acetamide is a chemical compound with the molecular formula C7H7BrN2O2 It is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(5-Bromo-1-oxy-pyridin-2-yl)-acetamide typically involves the bromination of 2-pyridone followed by acylation. The reaction conditions often include the use of bromine or N-bromosuccinimide as the brominating agent, and acetic anhydride or acetyl chloride for the acylation step. The reactions are usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
n-(5-Bromo-1-oxy-pyridin-2-yl)-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, reduction produces de-brominated compounds, and substitution reactions result in various substituted derivatives .
Aplicaciones Científicas De Investigación
n-(5-Bromo-1-oxy-pyridin-2-yl)-acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of n-(5-Bromo-1-oxy-pyridin-2-yl)-acetamide involves its interaction with specific molecular targets and pathways. The bromine atom and the acetamide group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
n-(5-Bromo-1-oxy-pyridin-2-yl)-acetamide can be compared with other similar compounds such as:
- N-(5-Bromo-2-methylpyridin-3-yl)acetamide
- N-(5-Bromo-1,6-dihydro-6-oxo-2-pyridinyl)acetamide
- N-(5-Bromo-2-pyridinyl)-2-(2-hydroxyphenoxy)acetamide
These compounds share structural similarities but differ in their substituents and functional groups, which can influence their chemical properties and applications. This compound is unique due to its specific substitution pattern and the presence of the N-oxide group, which imparts distinct reactivity and potential biological activities .
Propiedades
Número CAS |
705-04-4 |
|---|---|
Fórmula molecular |
C7H7BrN2O2 |
Peso molecular |
231.05 g/mol |
Nombre IUPAC |
N-(5-bromo-1-hydroxypyridin-2-ylidene)acetamide |
InChI |
InChI=1S/C7H7BrN2O2/c1-5(11)9-7-3-2-6(8)4-10(7)12/h2-4,12H,1H3 |
Clave InChI |
ZOCAASIHAICVRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N=C1C=CC(=CN1O)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-(Benzyloxy)naphthalen-2-yl]methanol](/img/structure/B8671289.png)



![4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]benzene-1-sulfonyl chloride](/img/structure/B8671311.png)

![1-[(tert-Butoxy)carbonyl]-4-cyclopentylpiperidine-4-carboxylic acid](/img/structure/B8671320.png)


![Thieno[2,3-b]pyrazin-6-amine](/img/structure/B8671348.png)


